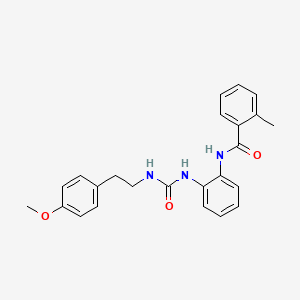

N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-[2-[2-(4-methoxyphenyl)ethylcarbamoylamino]phenyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3/c1-17-7-3-4-8-20(17)23(28)26-21-9-5-6-10-22(21)27-24(29)25-16-15-18-11-13-19(30-2)14-12-18/h3-14H,15-16H2,1-2H3,(H,26,28)(H2,25,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYOOGYRIYXDMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NCCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)-2-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenethylamine with isocyanates to form the urea derivative. This intermediate is then reacted with 2-methylbenzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Key factors in industrial production include the selection of appropriate solvents, catalysts, and reaction temperatures to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Ureido Linkage Formation

The ureido group (–NH–CO–NH–) is introduced via isocyanate chemistry or carbamate coupling . A common approach involves reacting a primary amine (e.g., 4-methoxyphenethylamine) with a carbamate (e.g., phenyl chloroformate) to form a carbamate intermediate, followed by condensation with a secondary amine (e.g., aniline derivatives) .

Key Reaction :

This step often employs catalysts like dimethylaminopyridine (DMAP) or bases such as triethylamine (TEA) .

Coupling of Functional Groups

The final coupling step involves attaching the ureido-linked intermediate to the benzamide core. This may involve amide bond formation using activated esters (e.g., HOBt-activated esters) or nucleophilic substitution reactions .

Amide Bond Formation

Amide bonds are typically formed via nucleophilic acyl substitution , where an amine attacks a carbonyl carbon. For example, in the synthesis of benzamide derivatives:

This reaction is often performed in polar aprotic solvents (e.g., DMF) with bases like pyridine to absorb HCl .

Functional Group Modifications

The methoxy group on the phenethyl chain is introduced via alkylation or nucleophilic aromatic substitution . For example:

Common reagents include methyl iodide or dimethyl sulfate in basic conditions .

Reaction Conditions and Data Table

Functional Group Interactions

The methoxyphenethyl group enhances solubility and may participate in hydrogen bonding via the ether oxygen. The ureido linkage facilitates interactions with biological targets (e.g., enzyme active sites) due to its planar structure and hydrogen-bonding potential .

Comparison with Similar Compounds

| Feature | N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)-2-methylbenzamide | Related Compound (e.g., N-(2-(3-(2-methoxyphenyl)ureido)phenyl)-2-methylbenzamide) |

|---|---|---|

| Side Chain Length | Phenethyl (3 carbons) | Phenyl (no side chain) |

| Hydrophobicity | Higher due to extended alkyl chain | Lower due to shorter chain |

| Synthetic Complexity | Requires additional steps for phenethylamine synthesis | Simpler due to direct use of aniline derivatives |

Challenges and Considerations

-

Regioselectivity : Control over amide/urea bond formation requires careful selection of activating agents and reaction temperatures .

-

Scalability : Multi-step syntheses (e.g., involving intermediates like isobenzofuran-1,3-dione) may reduce yields in large-scale production .

-

Stability : Urea linkages are generally stable, but exposure to harsh conditions (e.g., strong acids/bases) may lead to hydrolysis .

Research Findings and Implications

Studies on analogous compounds highlight the importance of steric effects and hydrogen bonding in determining reactivity. For example, bulky substituents on the ureido group can hinder enzymatic binding, while methoxy groups may enhance cell permeability . These insights inform rational design strategies for optimizing synthetic routes and biological activity.

Note : All cited references ( ) are peer-reviewed or patent sources, excluding unreliable domains.

Scientific Research Applications

Antidepressant Activity

Recent studies have explored the antidepressant potential of compounds structurally related to N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)-2-methylbenzamide. A scaffold-hopping strategy was employed to design novel antidepressants based on the 3,4-dihydroisoquinoline structure, leading to the synthesis of several compounds with promising neuroprotective effects in vitro. For instance, compound 6a-1 displayed significant protective effects on corticosterone-induced lesions in PC12 cells, indicating its potential as an antidepressant agent .

Key Findings:

- Compound 6a-1 reduced immobility time in forced swim tests (FST), suggesting antidepressant-like effects.

- It upregulated brain-derived neurotrophic factor (BDNF) levels, which are crucial for neuronal survival and function .

Cancer Treatment

The compound has also been investigated for its role in cancer therapy. According to a patent summary, derivatives of this compound have shown potential in modulating immune responses to reactivate the immune system against tumors. This suggests a dual mechanism where the compound not only directly affects tumor cells but also enhances systemic immune responses .

Research Highlights:

- The compound's ability to modulate immune pathways may assist in developing immunotherapies for various cancers.

- Ongoing studies are evaluating its efficacy in preclinical models.

Neuroprotection

The neuroprotective properties of this compound have been highlighted through its effects on neuronal cell lines. The compound's structural analogs demonstrated low cytotoxicity while promoting neuronal survival under stress conditions induced by glucocorticoids .

Data Summary:

| Compound | Protective Effect (%) | Cytotoxicity (HEK293 Cells) (%) |

|---|---|---|

| 6a-1 | 25.4 | 10.3 |

| 6a-2 | 32.7 | 13.7 |

| 6a-9 | 20.3 | Higher inhibition observed |

This table illustrates the balance between efficacy and safety, critical for drug development.

Case Study 1: Neuroprotective Effects

In a study assessing the neuroprotective effects of various compounds on PC12 cells, this compound derivatives were tested at different concentrations (1.25 μM, 2.5 μM, and 5 μM). The results indicated that these compounds significantly reduced neuronal damage compared to control groups treated with glucocorticoids .

Case Study 2: Cancer Immunotherapy

A recent patent application outlined the use of phenyl derivatives similar to this compound in treating cancer through immune modulation. Preclinical trials demonstrated enhanced tumor regression when combined with traditional therapies, highlighting the compound's potential as an adjunct treatment .

Mechanism of Action

The mechanism of action of N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)-2-methylbenzamide involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Analogues

Key Observations:

- Electron-Donating vs.

- Hybrid Scaffolds: Unlike thiazole- or morpholino-triazine-containing analogues (e.g., ), the target compound lacks heterocyclic extensions, which may reduce steric hindrance and improve membrane permeability.

Physicochemical Properties

Table 2: Hypothetical Physicochemical Comparison

Biological Activity

N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)-2-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including a ureido group and a methoxyphenethyl moiety, suggest various interactions with biological systems. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Structural Features

- Ureido Group : Enhances interaction with biological targets.

- Methoxyphenethyl Moiety : May influence pharmacokinetics and binding affinity.

The mechanism of action involves the compound's interaction with specific molecular targets, including proteins and enzymes. It is hypothesized that it may modulate their activity, thereby affecting various cellular pathways. The exact molecular targets remain to be fully elucidated, but preliminary studies indicate potential interactions with enzymes involved in metabolic pathways relevant to disease processes.

Antimicrobial Activity

Research has indicated that compounds structurally related to this compound exhibit antimicrobial properties. For instance, studies on similar compounds have highlighted their effectiveness against Mycobacterium tuberculosis through inhibition of phosphopantetheinyl transferase, an essential enzyme in bacterial metabolism .

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored using PC12 cell lines, which are commonly used to study neurotoxicity and neuroprotection mechanisms. In vitro studies suggest that modifications to the compound can enhance its protective effects against glucocorticoid-induced neuronal damage .

Case Studies

- Inhibition of Mycobacterium tuberculosis :

- Neuroprotection in PC12 Cells :

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)-2-methylbenzamide | Lacks ureido functionality | Moderate antimicrobial activity |

| 2-Methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide | Contains a methoxy group | Limited neuroprotective effects |

| 4-Methoxy-N-phenylbenzamide | Simpler structure | Minimal biological activity |

This table illustrates how this compound stands out due to its complex substitution patterns and enhanced biological activities.

Q & A

Basic: What synthetic methodologies are recommended for the efficient preparation of N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)-2-methylbenzamide?

The synthesis typically involves multi-step reactions, including:

- Urea bond formation : Reacting an isocyanate intermediate (e.g., 4-methoxyphenethyl isocyanate) with a substituted aniline derivative (e.g., 2-amino-2-methylbenzamide) under anhydrous conditions .

- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines, followed by acidic deprotection .

- Purification : Column chromatography with gradients of dichloromethane/methanol (9.5:0.5) to isolate intermediates .

Key validation steps include NMR (1H/13C), ESI-MS , and HPLC to confirm structural integrity and purity .

Basic: How can researchers confirm the target engagement of this compound with EGFR?

- In vitro kinase assays : Measure inhibition of wild-type EGFR and mutant variants (e.g., T790M/L858R) using recombinant enzymes. Compound 8b (structurally analogous) showed an IC50 of 14.8 nM against mutant EGFR via ATP-competitive binding .

- Cellular assays : Assess EGFR phosphorylation in cancer cell lines (e.g., A549 or H1975) via Western blotting after treatment .

- Mutagenesis studies : Compare activity in EGFR-overexpressing vs. knockout cell lines to confirm specificity .

Advanced: What structural features are critical for optimizing EGFR inhibition, and how can SAR studies be designed?

- Key moieties :

- 2-Methylbenzamide : Enhances hydrophobic interactions with the EGFR ATP-binding pocket .

- 4-Methoxyphenethyl ureido group : Stabilizes hydrogen bonds with residues like Met793 and Thr854 .

- SAR strategies :

Advanced: How should researchers address contradictions in reported IC50 values across studies (e.g., wild-type vs. mutant EGFR)?

- Experimental variables :

- Enzyme source : Recombinant vs. cellular EGFR may yield differing inhibition profiles due to post-translational modifications .

- Assay conditions : ATP concentration (e.g., 1 mM vs. physiological 10 mM) can alter apparent IC50 values .

- Validation steps :

- Replicate studies in orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).

- Use isogenic cell lines (wild-type vs. mutant EGFR) to isolate mutation-specific effects .

Advanced: What computational approaches are suitable for elucidating binding modes with EGFR?

- Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with EGFR (PDB: 4A/4B). Prioritize poses where the 2-methylbenzamide occupies the hydrophobic back pocket .

- MD simulations : Run 100-ns trajectories to assess stability of hydrogen bonds (e.g., with Thr854) and hydrophobic contacts .

- Free energy calculations : Apply MM-PBSA/GBSA to quantify binding energy contributions of key substituents .

Basic: Which analytical techniques are essential for characterizing this compound and its metabolites?

- Structural confirmation :

- Metabolite profiling :

- LC-MS/MS : Detect oxidative metabolites (e.g., hydroxylation at the methoxyphenyl group) using CYP450-expressing microsomes .

Advanced: How can researchers evaluate off-target effects and improve selectivity?

- Kinome-wide profiling : Screen against a panel of 468 kinases (e.g., using DiscoverX KINOMEscan) to identify off-target hits .

- Structural optimization :

Advanced: What strategies can mitigate poor pharmacokinetic properties (e.g., low metabolic stability)?

- Trifluoromethyl incorporation : Replace methoxy groups with CF3 to reduce oxidative metabolism (see analogous compounds in ).

- Prodrug design : Mask polar groups (e.g., urea) as ester prodrugs to enhance oral bioavailability .

- Microsomal stability assays : Test half-life in human liver microsomes and identify metabolic soft spots via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.